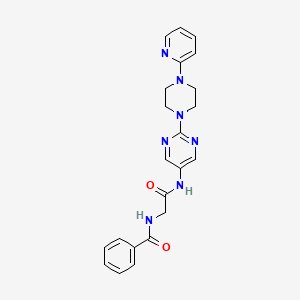

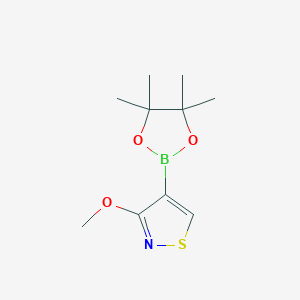

N-(2-oxo-2-((2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a novel derivative designed and synthesized for its potential anti-tubercular activity . It is part of a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The synthesis of these compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The process involves various chemical reactions and the use of different reaction conditions .Molecular Structure Analysis

The molecular structure of these compounds is complex, with various functional groups contributing to their overall structure . Single crystals were developed for some of the compounds in the series .Chemical Reactions Analysis

These compounds were formed via various chemical reactions, including C–C bond cleavage promoted by I2 and TBHP . Other reactions involved the formation of 3-bromoimidazopyridines via one-pot tandem cyclization/bromination .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Researchers have developed novel compounds with potential anti-inflammatory and analgesic properties by synthesizing derivatives of benzofuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds show promising COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting their potential in treating inflammation-related disorders (Abu‐Hashem et al., 2020).

Antimicrobial Activity

A series of pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized, displaying notable antimicrobial activities. These compounds were created using citrazinic acid as a starting material, and their structure-activity relationship revealed their potential as effective antibacterial and antifungal agents, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anti-Inflammatory Activity

Investigations into heterocyclic systems fused to a thiophene moiety, synthesized using citrazinic acid, have shown good anti-inflammatory activity. These systems include pyridines, pyrimidinones, and oxazinones, demonstrating their potential in developing new anti-inflammatory drugs comparable to Prednisolone® (Amr et al., 2007).

Anticancer and Anti-5-Lipoxygenase Agents

A series of pyrazolopyrimidine derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds displayed promising cytotoxic effects against cancer cell lines and inhibited 5-lipoxygenase, highlighting their therapeutic potential in cancer treatment and inflammation control (Rahmouni et al., 2016).

Antituberculosis Activity

Novel fluoroquinolones with difluoroquinoline moieties were synthesized and evaluated for their in vivo activity against Mycobacterium tuberculosis. These compounds showed activity comparable to sparfloxacin, indicating their potential as effective treatments for tuberculosis (Shindikar & Viswanathan, 2005).

Eigenschaften

IUPAC Name |

N-[2-oxo-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O2/c30-20(16-24-21(31)17-6-2-1-3-7-17)27-18-14-25-22(26-15-18)29-12-10-28(11-13-29)19-8-4-5-9-23-19/h1-9,14-15H,10-13,16H2,(H,24,31)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZHYKKZWUOLLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2987203.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2987205.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2987208.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2987209.png)

![6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B2987211.png)

![7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2987216.png)

![ethyl 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2987224.png)